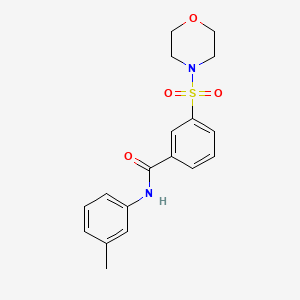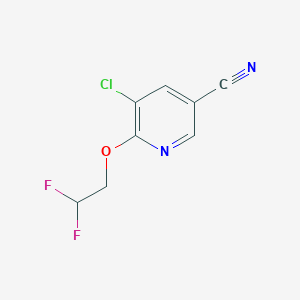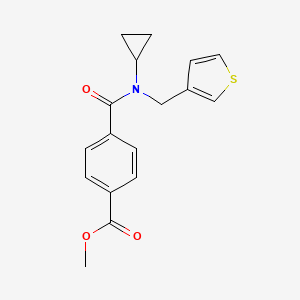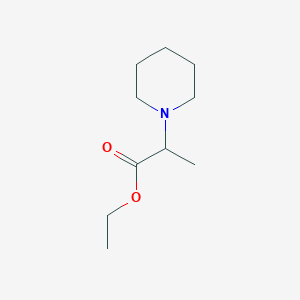
3-(morpholinosulfonyl)-N-(m-tolyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(morpholinosulfonyl)-N-(m-tolyl)benzamide” is a complex organic compound. It contains a benzamide group, which is a carboxamide derived from benzoic acid. It also contains a morpholinosulfonyl group and a m-tolyl group .
Molecular Structure Analysis
The molecular structure of “3-(morpholinosulfonyl)-N-(m-tolyl)benzamide” would be complex due to the presence of several functional groups. The benzamide portion of the molecule would consist of a benzene ring attached to a carboxamide group. The morpholinosulfonyl group would add additional complexity, as would the m-tolyl group, which is a type of aryl group related to toluene .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(morpholinosulfonyl)-N-(m-tolyl)benzamide” would depend on its exact structure. Benzamides are typically solid at room temperature, and their properties can be influenced by the presence of other functional groups .
Scientific Research Applications
Synthesis of Thiazolidinediones
This compound has been used in the synthesis of substituted 5-Arylidene-3-m-tolyl thiazolidine-2, 4-diones. These derivatives have shown potential for the treatment of type 2 diabetes. The compound was used as a catalyst in the synthesis process, and the resulting molecules showed better binding affinity with the protein peroxisome proliferator-activated receptor-γ (PPARγ), which is crucial in the treatment of type 2 diabetes .
Synthesis of Primary Propargylic Alcohols
The compound has been used in the synthesis of primary propargylic alcohols from terminal alkynes. This synthesis process involves the use of morpholine as a catalyst .
Selective Detection of m-Tolyl Hydrazine
The compound has been used in the development of a selective detection system for m-tolyl hydrazine. This system was found to have good affinity in the presence of other interfering toxic chemicals .
Optimization of Laser Properties
The compound has been used in the optimization of the laser properties of polymer films. The compound, known as N,N´-bis(3-methylphenyl)-N,N´-diphenylbenzidine system (TPD), has been used to improve the amplified spontaneous emission characteristics of these films .
Development of Organic Lasers
The compound has been used in the development of organic lasers. The molecule N,N′-bis(3-methylphenyl)-N,N′-dyphenylbenzidine (TPD) has been widely used in optoelectronic applications, mainly for its hole-transporting properties, but also for its capability to emit blue light and amplified spontaneous emission .
Inhibition of NF-κB Activity
The compound has been extensively studied in preclinical models for its potential therapeutic applications. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of immune responses and inflammation.
Safety and Hazards
properties
IUPAC Name |
N-(3-methylphenyl)-3-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-14-4-2-6-16(12-14)19-18(21)15-5-3-7-17(13-15)25(22,23)20-8-10-24-11-9-20/h2-7,12-13H,8-11H2,1H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPEAWGOSFLHTBH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(morpholinosulfonyl)-N-(m-tolyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-(2-Fluorophenyl)tetrazol-2-yl]ethanamine;hydrochloride](/img/structure/B2388781.png)
![N-Methyl-N-[[(2S)-oxiran-2-yl]methyl]propan-2-amine](/img/structure/B2388782.png)
![N-(3,4-dimethoxyphenethyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2388783.png)


![N-[2-(1-phenyltetrazol-5-yl)sulfanyl-1,2-dihydroacenaphthylen-1-yl]benzenesulfonamide](/img/structure/B2388789.png)
![N-(4-chlorophenyl)-2-({4-ethyl-5-[3-(4-fluorophenyl)-1-methyl-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B2388790.png)
![2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2388794.png)


![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2388798.png)


